Docos-15-ene-1,3-diyn-5-one
Description
Docos-15-ene-1,3-diyn-5-one is a structurally complex organic compound characterized by a 22-carbon chain (denoted by "docos-") with three key functional groups:
- Ene: A double bond at position 15.
- Diyn: Two triple bonds at positions 1 and 3.
- Ketone: A carbonyl group at position 5.
Such compounds are often studied for their pharmacological or material science applications due to their unique electronic properties and steric effects .
Properties
CAS No. |
63987-88-2 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
docos-15-en-1,3-diyn-5-one |
InChI |
InChI=1S/C22H34O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-22(23)20-6-4-2/h2,10-11H,3,5,7-9,12-19,21H2,1H3 |
InChI Key |
HPKFZCZHFHUKGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)C#CC#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Docos-15-ene-1,3-diyn-5-one typically involves multi-step organic reactions. One common synthetic route includes the coupling of appropriate alkyne precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts to facilitate the formation of the desired product with high yield and purity .
Chemical Reactions Analysis
Docos-15-ene-1,3-diyn-5-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace hydrogen atoms in the compound, forming new derivatives.
Scientific Research Applications
Docos-15-ene-1,3-diyn-5-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Docos-15-ene-1,3-diyn-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Functional Group Analysis
Compounds with conjugated diynes and ketones exhibit distinct spectroscopic and reactivity profiles. For example:
- Zygocaperoside (from Z.
- CAS 1701-57-1 (C₁₀H₁₃N) and its analogs (e.g., hexahydrocyclohepta[b]indole) lack diyne-ketone systems but demonstrate how structural motifs like aromaticity and heterocycles influence bioactivity .
Substructure Relationships
Data mining approaches (e.g., hierarchical clustering) reveal that compounds with shared substructures, such as conjugated triple bonds, often cluster in bioactivity profiles . Docos-15-ene-1,3-diyn-5-one’s diyne-ketone system may align with electrophilic compounds targeting specific enzymes or receptors, analogous to prostaglandin derivatives with trihydroxy and trifluoromethyl groups .
Physicochemical Properties and Bioactivity Profiles
Key Physicochemical Parameters
Hypothetical properties of this compound, inferred from structurally related compounds (e.g., CAS 1701-57-1 ):
| Property | This compound (Hypothetical) | CAS 1701-57-1 (Reference) |
|---|---|---|
| Molecular Weight | ~318.4 g/mol | 147.22 g/mol |
| LogP (Octanol-Water) | ~3.5 (predicted) | 2.65 (XLOGP3) |
| Solubility | Low (hydrophobic backbone) | 0.22 mg/ml |
| Bioavailability Score | Moderate (0.5–0.6) | 0.55 |
Bioactivity and Target Interactions
Compounds with conjugated diynes often exhibit antimicrobial or cytotoxic properties. For instance, hierarchical clustering of NCI-60 datasets shows that structural analogs with triple bonds disrupt cell membrane integrity or DNA synthesis .
Analytical Techniques
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